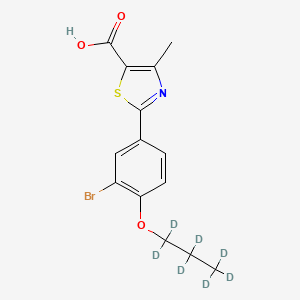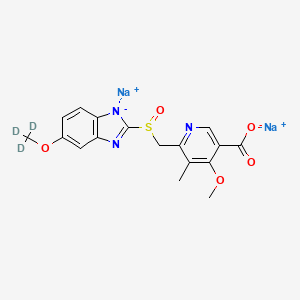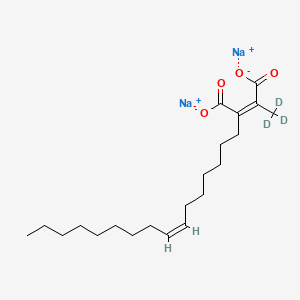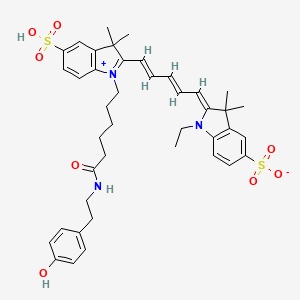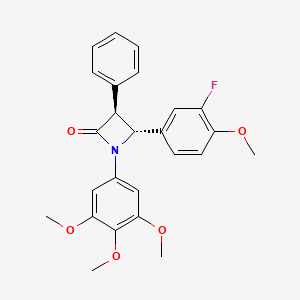
Fosinopril-d5 (sodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fosinopril-d5 (sodium) is a deuterated form of fosinopril sodium, an angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension and heart failure. It is a prodrug that is hydrolyzed in the body to its active form, fosinoprilat, which inhibits the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of fosinopril-d5 (sodium) involves the incorporation of deuterium atoms into the fosinopril molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The key steps typically involve the esterification of a phosphinic acid derivative with a deuterated alcohol, followed by the formation of the sodium salt .
Industrial Production Methods
Industrial production of fosinopril-d5 (sodium) follows similar principles as the laboratory synthesis but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated starting materials and solvents is crucial to achieve the desired isotopic labeling .
Analyse Chemischer Reaktionen
Types of Reactions
Fosinopril-d5 (sodium) undergoes several types of chemical reactions, including:
Hydrolysis: Conversion to its active form, fosinoprilat.
Oxidation: Potential degradation under oxidative conditions.
Substitution: Possible reactions with nucleophiles
Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of esterases in the body.
Oxidation: Can be induced using oxidizing agents like potassium permanganate.
Substitution: May involve nucleophiles such as amines or thiols.
Major Products Formed
Fosinoprilat: The active metabolite formed through hydrolysis.
Oxidized derivatives: Formed under oxidative conditions.
Wissenschaftliche Forschungsanwendungen
Fosinopril-d5 (sodium) is used extensively in scientific research due to its deuterated nature, which provides several advantages:
Pharmacokinetic Studies: Used to study the metabolism and distribution of fosinopril in the body.
Isotope Labeling: Helps in tracing the drug’s pathway and interactions.
Drug Development: Assists in the development of new ACE inhibitors with improved efficacy and safety profiles
Wirkmechanismus
Fosinopril-d5 (sodium) exerts its effects by inhibiting the angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, leading to vasodilation and reduced blood pressure. The active form, fosinoprilat, binds to the active site of ACE, blocking its activity. This results in decreased levels of angiotensin II and aldosterone, leading to vasodilation and reduced blood pressure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lisinopril: Another ACE inhibitor used for hypertension and heart failure.
Enalapril: A widely used ACE inhibitor with similar applications.
Ramipril: Known for its cardioprotective effects
Uniqueness
Fosinopril-d5 (sodium) is unique due to its deuterated nature, which provides enhanced stability and allows for detailed pharmacokinetic studies. Unlike other ACE inhibitors, fosinopril is a phosphonate-containing prodrug, which offers distinct pharmacological advantages .
Eigenschaften
Molekularformel |
C30H46NNaO7P |
|---|---|
Molekulargewicht |
591.7 g/mol |
InChI |
InChI=1S/C30H46NO7P.Na/c1-4-28(33)37-30(22(2)3)38-39(36,18-12-11-15-23-13-7-5-8-14-23)21-27(32)31-20-25(19-26(31)29(34)35)24-16-9-6-10-17-24;/h5,7-8,13-14,22,24-26,30H,4,6,9-12,15-21H2,1-3H3,(H,34,35);/t25-,26+,30?,39?;/m1./s1/i5D,7D,8D,13D,14D; |
InChI-Schlüssel |
NIDZYXQFQSHBTG-JAFRFSFDSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CCCCP(=O)(CC(=O)N2C[C@@H](C[C@H]2C(=O)O)C3CCCCC3)OC(C(C)C)OC(=O)CC)[2H])[2H].[Na] |
Kanonische SMILES |
CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2CC(CC2C(=O)O)C3CCCCC3.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


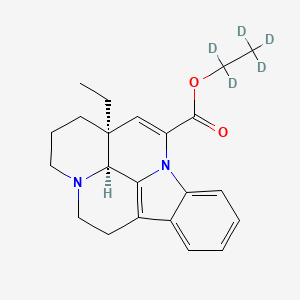
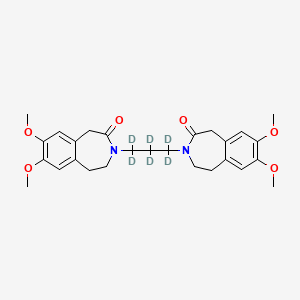
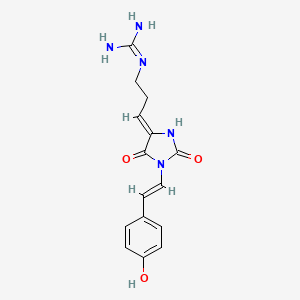
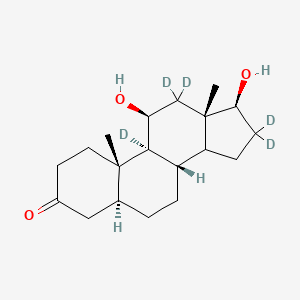
![3-methyl-N-[(1R)-1-(1H-1,2,4-triazol-5-yl)ethyl]-4-[1-[6-(trifluoromethyl)pyridin-3-yl]cyclopropyl]-1H-pyrrole-2-carboxamide;hydrochloride](/img/structure/B12414204.png)
